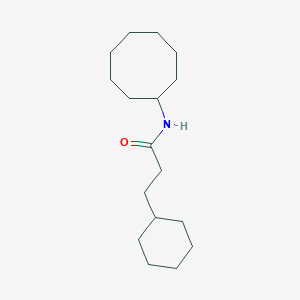
N-(3-chlorophenyl)-N'-(2-ethoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-(2-ethoxyphenyl)thiourea, commonly known as CEP, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has gained significant interest due to its unique chemical structure and potential therapeutic properties.
Mécanisme D'action
The mechanism of action of CEP is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which can lead to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
CEP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. CEP has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CEP in laboratory experiments is its unique chemical structure, which allows for the study of its potential therapeutic properties. However, one limitation of using CEP in laboratory experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on CEP. One area of research is the potential use of CEP in treating various types of cancer. Another area of research is the potential use of CEP in treating viral infections such as HIV and hepatitis. Additionally, further research is needed to fully understand the mechanism of action of CEP and its potential side effects.
Méthodes De Synthèse
The synthesis of CEP involves the reaction between 3-chloroaniline and 2-ethoxybenzoyl isothiocyanate in the presence of a base. The resulting compound is then purified using recrystallization. The yield of this synthesis method is typically around 60%.
Applications De Recherche Scientifique
CEP has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. CEP has been studied for its potential use in treating diseases such as cancer, HIV, and hepatitis.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-(2-ethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-2-19-14-9-4-3-8-13(14)18-15(20)17-12-7-5-6-11(16)10-12/h3-10H,2H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWPTMGULVCISX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(2-ethoxyphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-nitro-1,3-benzodioxole-5-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5784491.png)
![2-{[(4-chlorophenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5784492.png)
![dimethyl 2-({[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)terephthalate](/img/structure/B5784497.png)

![5-[(1-azepanylmethylene)amino]-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B5784517.png)


![ethyl 5-[5-(2,4-dihydroxy-5-propylphenyl)-3-methyl-4-isoxazolyl]-2-furoate](/img/structure/B5784562.png)

![2-(2-chlorophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5784574.png)

![4-bromo-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5784592.png)

![N-[2-(butyrylamino)phenyl]-2-methylbenzamide](/img/structure/B5784598.png)